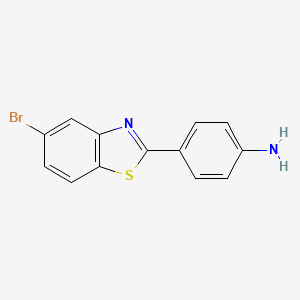

4-(5-Bromo-1,3-benzothiazol-2-yl)aniline

Description

Properties

IUPAC Name |

4-(5-bromo-1,3-benzothiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2S/c14-9-3-6-12-11(7-9)16-13(17-12)8-1-4-10(15)5-2-8/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUUVIQWYSHVRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(S2)C=CC(=C3)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of 4-(5-Bromo-1,3-benzothiazol-2-yl)aniline generally follows a two-step route:

- Step 1: Bromination of 1,3-benzothiazole derivatives to introduce the bromine atom at the 5-position.

- Step 2: Introduction of the aniline group at the 2-position of the benzothiazole ring via substitution or coupling reactions.

This approach ensures regioselective functionalization of the benzothiazole core, maintaining the integrity of the heterocyclic system.

Bromination of Benzothiazole

Selective bromination at the 5-position of benzothiazole is typically achieved using bromine or brominating agents under controlled conditions. The reaction conditions are optimized to avoid polybromination or degradation of the heterocycle.

- Reagents: Molecular bromine (Br2), N-bromosuccinimide (NBS), or other brominating agents.

- Solvents: Commonly used solvents include acetic acid, chloroform, or dichloromethane.

- Conditions: Mild temperatures (0–25°C) to prevent overbromination.

This step yields 5-bromo-1,3-benzothiazole derivatives with high selectivity and yield.

The introduction of the aniline group at the 2-position involves substitution or palladium-catalyzed coupling reactions:

- Nucleophilic Substitution: 5-bromo-2-aminobenzothiazole can be reacted with aniline under nucleophilic aromatic substitution conditions.

- Palladium-Catalyzed Coupling: Suzuki or Buchwald–Hartwig amination reactions are employed for efficient C–N bond formation.

| Parameter | Details |

|---|---|

| Catalyst | Palladium complexes (e.g., Pd(PPh3)4) |

| Base | Potassium carbonate, sodium tert-butoxide |

| Solvent | Dimethylformamide (DMF), toluene |

| Temperature | 80–120°C |

| Atmosphere | Inert (nitrogen or argon) |

| Reaction Time | Several hours (4–24 h) |

These conditions favor high yields and purity of the target compound.

Alternative Synthetic Routes

Recent literature reports alternative methods involving:

- Ammonium thiocyanate-based synthesis: One-pot reactions under solvent-free conditions with Lewis acid catalysts to form 2-aminobenzothiazole derivatives, which can be further brominated and functionalized.

- Hydrazinolysis and Vilsmeier–Haack formylation: Conversion of hydrazones derived from brominated benzothiazoles to target amines.

- Microwave-assisted synthesis: Enhances reaction rates and yields by providing uniform heating and reducing side reactions.

Research Findings and Yield Data

Research shows that the nature and position of substituents on the benzothiazole ring significantly influence the yield and reaction rate. Electron-withdrawing groups, such as bromine, generally facilitate higher yields in coupling reactions due to increased electrophilicity.

| Step | Yield Range (%) | Notes |

|---|---|---|

| Bromination of benzothiazole | 70–90 | High regioselectivity at 5-position |

| Coupling with aniline | 65–85 | Pd-catalyzed reactions favored |

| One-pot ammonium thiocyanate | 75–85 | Solvent-free, catalyst-dependent |

These yields are consistent across various studies indicating robust and reproducible methods.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Bromination + Nucleophilic Substitution | Br2 or NBS; aniline; DMF; Pd catalyst; 80–120°C | High selectivity; scalable | Requires inert atmosphere |

| One-pot ammonium thiocyanate method | Ammonium thiocyanate; Lewis acid catalyst; solvent-free heating | Eco-friendly; good yields | Catalyst sensitivity |

| Hydrazinolysis + Vilsmeier–Haack | Hydrazine; acetophenones; POCl3; moderate temp. | Versatile; good functional group tolerance | Multi-step; moderate complexity |

| Microwave-assisted synthesis | Microwave irradiation; standard reagents | Faster reactions; reduced by-products | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-1,3-benzothiazol-2-yl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-Cancer Activity

Research indicates that derivatives of benzothiazole, including 4-(5-bromo-1,3-benzothiazol-2-yl)aniline, exhibit significant anti-cancer properties. A patent (CN111166744B) discusses the use of this compound in the treatment of gastric cancer, highlighting its potential as a therapeutic agent against this disease . The compound's mechanism involves targeting specific pathways associated with tumor growth and proliferation.

1.2 Anti-Tubercular Activity

Recent studies have shown that benzothiazole derivatives can be effective against Mycobacterium tuberculosis. In vitro and in vivo evaluations demonstrated that certain synthesized benzothiazole compounds possess inhibitory effects comparable to standard anti-TB drugs . The structure of this compound may enhance its binding affinity to target proteins involved in the bacterial metabolism.

1.3 Antimicrobial Properties

The antimicrobial efficacy of benzothiazole derivatives has been explored in various studies. These compounds have shown activity against a range of pathogens, suggesting their potential use as broad-spectrum antimicrobial agents .

Material Science Applications

2.1 Ligands for Metal Extraction

This compound has been investigated as a ligand for metal ion extraction processes. Its ability to form stable complexes with transition metals makes it suitable for applications in environmental remediation and recovery of valuable metals from waste streams .

2.2 Optical Materials

Research into the optical properties of benzothiazole derivatives indicates their potential use in photonic applications. The unique electronic properties of these compounds allow them to be utilized in the development of sensors and light-emitting devices .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic methodologies such as diazo-coupling and microwave-assisted synthesis have been employed to enhance yield and purity . Characterization techniques like NMR and X-ray diffraction are crucial for confirming the structure and assessing the compound's properties.

Case Studies

Mechanism of Action

The mechanism of action of 4-(5-Bromo-1,3-benzothiazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzothiazole ring play crucial roles in binding to these targets, thereby modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its specific structure and the target involved .

Comparison with Similar Compounds

4-(6-Methyl-1,3-benzothiazol-2-yl)aniline

- Substituent : Methyl group at position 6 (electron-donating).

- Applications : Used in proteomics, organic electronics (OLEDs, OPVs), and dye synthesis due to enhanced electron-donating capacity .

- Biological Activity: Reacts with aminopyridines to form compounds with antibacterial and antifungal properties .

6-Nitro-1,3-benzothiazol-2-yl Derivatives

- Substituent : Nitro group (strongly electron-withdrawing).

5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline

- Substituent : Oxazoline ring on the aniline moiety.

- Properties : Altered planarity reduces conjugation, limiting applications in electronics but enhancing solubility for pharmaceutical synthesis .

Table 1: Substituent Effects on Key Properties

| Compound | Substituent (Position) | Electron Effect | Key Applications |

|---|---|---|---|

| 4-(5-Bromo-1,3-benzothiazol-2-yl)aniline | Br (5) | Withdrawing | Medicinal intermediates |

| 4-(6-Methyl-1,3-benzothiazol-2-yl)aniline | CH₃ (6) | Donating | OLEDs, Antibacterials |

| 6-Nitro-1,3-benzothiazol-2-yl derivatives | NO₂ (6) | Withdrawing | Enzyme inhibition |

Biological Activity

4-(5-Bromo-1,3-benzothiazol-2-yl)aniline is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The benzothiazole moiety is known for its pharmacological potential, and the introduction of bromine at the 5-position enhances its biological efficacy. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis

The synthesis of this compound typically involves the bromination of 1,3-benzothiazole derivatives followed by aniline substitution. Various methods have been explored to optimize yields and purity, including microwave-assisted synthesis and solvent-free conditions that enhance reaction rates and reduce by-products .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies indicate that compounds containing benzothiazole rings show enhanced activity against Gram-positive bacteria compared to Gram-negative strains due to differences in cell wall structure. For instance, derivatives with electron-withdrawing groups like bromine have shown improved antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| This compound | Effective | Less effective |

| Benzothiazole derivative A | Highly effective | Moderate |

| Benzothiazole derivative B | Moderate | Effective |

Anticancer Activity

Research has demonstrated that this compound possesses significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of leukemia and breast cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated that at concentrations as low as 10 µM, the compound reduced cell viability by over 70% after 48 hours of treatment . This suggests its potential as a lead compound in anticancer drug development.

Structure-Activity Relationships (SAR)

The SAR studies reveal that the presence of bromine at the 5-position significantly enhances both antimicrobial and anticancer activities. Modifications to the aniline portion also affect biological potency; for instance, substituents that increase lipophilicity tend to improve cellular uptake and bioavailability .

Table 2: Structure-Activity Relationships

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| 5 | Bromine | Increased potency |

| Para | Methyl | Moderate enhancement |

| Meta | Nitro | Reduced activity |

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for characterizing 4-(5-Bromo-1,3-benzothiazol-2-yl)aniline?

- Methodological Answer : Characterization typically involves a combination of / NMR (to confirm aromatic protons and substituent positions), IR spectroscopy (to identify amine and benzothiazole functional groups), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, in analogous studies, derivatives like 3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones were confirmed using these techniques alongside elemental analysis .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Key protocols include:

- Use of PPE (gloves, lab coats, goggles) to avoid skin/eye contact, as brominated benzothiazoles may release toxic fumes upon decomposition.

- Immediate ventilation in case of inhalation exposure (referencing GHS guidelines in SDS for related brominated compounds) .

- Storage in a dry, cool environment away from oxidizing agents to prevent unintended reactions .

Q. How can researchers purify this compound after synthesis?

- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is common. Column chromatography with silica gel and ethyl acetate/hexane gradients may resolve byproducts. For brominated analogs, purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound as a precursor in heterocyclic synthesis?

- Methodological Answer : Optimize temperature, solvent, and catalysts using design-of-experiments (DoE) approaches. For example, in reactions with aryl isothiocyanates, elevated temperatures (80–100°C) in DMF with catalytic acetic acid improved yields of oxadiazinane/thione derivatives. Kinetic studies (e.g., monitoring via TLC or in-situ IR) help identify rate-limiting steps .

Q. How can contradictions in biological activity data across assays be resolved?

- Methodological Answer : Cross-validate using multiple assay systems (e.g., microbial vs. mammalian cell lines) and statistical tools (ANOVA, dose-response curve modeling). For instance, in a study of benzothiazole derivatives, discrepancies in antimicrobial activity (e.g., Entry 3a: 12 vs. 8 inhibition zones in Sp1 vs. Sp4) were resolved by testing under standardized nutrient conditions and adjusting inoculum densities .

Q. What strategies mitigate bromine displacement during functionalization reactions?

- Methodological Answer : Use mild nucleophiles (e.g., Cu-mediated Ullmann couplings) or protective groups for the aniline moiety. In studies of bromobenzothiazoles, Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids retained the bromine substituent under inert atmospheres (N), minimizing dehalogenation .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution on the benzothiazole ring and bromine’s electrophilicity. Molecular docking studies (e.g., AutoDock Vina) can prioritize target applications, such as enzyme inhibition, by simulating interactions with active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.